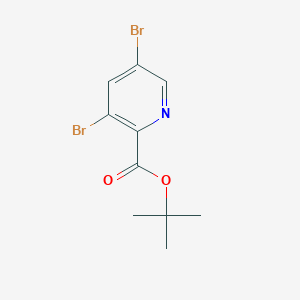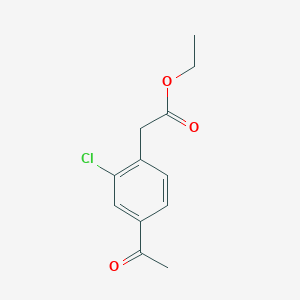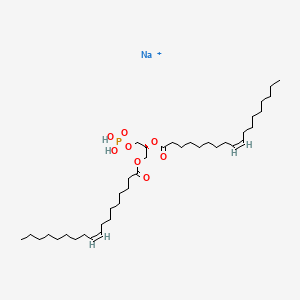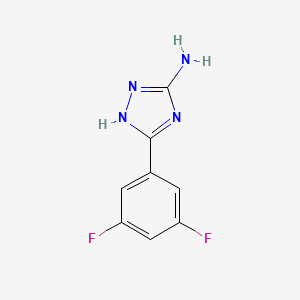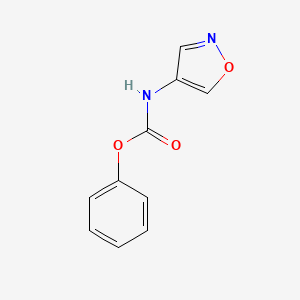
4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is a chemical compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a tetrahydropyran-2-yloxy group attached to a pyridine ring. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine involves several steps. One common method includes the reaction of 2-methyl-5-hydroxypyridine with tetrahydro-2H-pyran-2-yl chloride in the presence of a base to form the tetrahydropyran-2-yloxy derivative. This intermediate is then iodinated using iodine and a suitable oxidizing agent . The reaction conditions typically involve refluxing in an organic solvent such as acetone or dichloromethane.
Analyse Des Réactions Chimiques
4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydropyran-2-yloxy group can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine include:
4-Iodo-2-methylpyridine: Lacks the tetrahydropyran-2-yloxy group, making it less soluble and stable.
2-Methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine: Lacks the iodine atom, reducing its reactivity in substitution reactions.
4-Iodo-2-methyl-5-hydroxypyridine: Lacks the tetrahydropyran-2-yloxy group, affecting its solubility and stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14INO2 |
|---|---|
Poids moléculaire |
319.14 g/mol |
Nom IUPAC |
4-iodo-2-methyl-5-(oxan-2-yloxy)pyridine |
InChI |
InChI=1S/C11H14INO2/c1-8-6-9(12)10(7-13-8)15-11-4-2-3-5-14-11/h6-7,11H,2-5H2,1H3 |
Clé InChI |
RDCPVFTYYHIQKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)OC2CCCCO2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
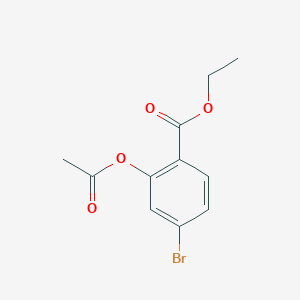
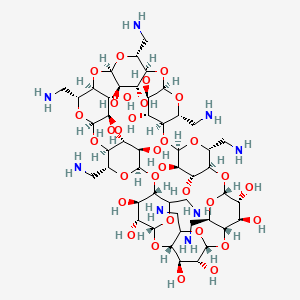
![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)
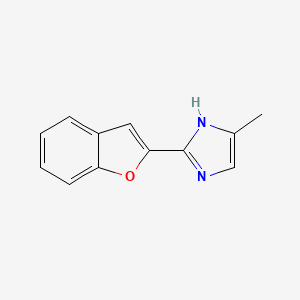
![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)
![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)
